molecular formula C15H23N6O5S+ B1218185 Ademetionine CAS No. 485-80-3

Ademetionine

Cat. No.: B1218185
CAS No.: 485-80-3
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
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Description

S-Adenosyl-L-methionine (SAMe, AdoMet) is a ubiquitous sulfonium compound synthesized endogenously from adenosine triphosphate (ATP) and the amino acid L-methionine . It serves as the primary methyl group donor in a vast array of enzymatic reactions, following only ATP in its prevalence as a cofactor in living systems . SAMe is critical for numerous cellular processes, including the regulation of gene expression via DNA and protein methylation, the biosynthesis of phospholipids, and the modification of neurotransmitters . Its role as a precursor in the transsulfuration pathway also underscores its importance in maintaining cellular glutathione levels and redox balance . In a research context, SAMe is an indispensable tool for investigating epigenetic mechanisms. It is the sole methyl donor for DNA methyltransferases, which catalyze the methylation of cytosine bases, a fundamental epigenetic mark that influences chromatin structure and gene silencing . Furthermore, SAMe-dependent methyltransferases modify histones and other proteins, making this compound vital for studies in cellular differentiation and development . Beyond epigenetics, SAMe is a critical reagent in neuropharmacology research. It is involved in the synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine, informing studies on mood regulation and neuropsychiatric disorders . Clinical studies have explored its potential in mood management, with some evidence suggesting it may support emotional well-being, though results are not yet conclusive . The utility of SAMe extends to research on liver health and detoxification pathways. As a major methyl donor in the liver, it supports the biosynthesis of phosphatidylcholine for membrane integrity and facilitates the methylation and subsequent excretion of toxins . Research has shown that SAMe levels can be significantly decreased in liver disease, making it a compound of interest for studying hepatoprotection and liver function . In metabolic engineering and biotechnology, SAMe-dependent methyltransferases are harnessed for the biosynthesis and diversification of natural products, such as antibiotics and flavors, highlighting its value in synthetic biology applications . Mechanistically, SAMe functions by transferring its methyl group to a nucleophilic acceptor substrate (e.g., nucleic acids, proteins, lipids) in a reaction catalyzed by methyltransferases, resulting in the production of S-adenosyl-L-homocysteine (SAH) . This reaction is central to one-carbon metabolism. Our product is supplied as a high-purity reagent to ensure reliability and consistency in your experimental systems, from in vitro enzymatic assays to cell culture studies. It is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

CAS No.

485-80-3

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

boiling_point

78 °C

Other CAS No.

29908-03-0
485-80-3

physical_description

Solid

Pictograms

Irritant

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Comparison with Similar Compounds

S-adenosyl-L-homocysteine (S-adenosyl-L-homocysteine)

Structural and Functional Differences

  • Structure: S-adenosyl-L-homocysteine is the demethylated product of S-adenosyl-L-methionine, replacing the methyl group with a hydrogen atom.
  • Role: Acts as a competitive inhibitor of S-adenosyl-L-methionine-dependent methyltransferases by occupying the same binding pocket .

Binding Affinity

Enzyme S-adenosyl-L-methionine Kd (μM) S-adenosyl-L-homocysteine Kd (μM) Reference
Catechol-O-methyltransferase (COMT) 24.1 ± 2.2 20.2
S-adenosylhomocysteine hydrolase (SAHH) 6.0 ± 2.9
PRDM2 PR domain 10.06 ± 2.87

S-adenosyl-L-homocysteine exhibits higher affinity (lower Kd) for COMT compared to S-adenosyl-L-methionine, enabling potent feedback inhibition of methylation reactions .

Therapeutic Implications

  • S-adenosyl-L-homocysteine accumulation is linked to hyperhomocysteinemia and cardiovascular disease, whereas S-adenosyl-L-methionine supplementation restores methylation balance .
Methylthioadenosine (Methylthioadenosine)

Role in Metabolism

  • A byproduct of polyamine biosynthesis, methylthioadenosine is recycled into methionine and adenine, linking polyamine and S-adenosyl-L-methionine metabolism .
  • Unlike S-adenosyl-L-methionine, methylthioadenosine lacks methyl-donor activity but regulates cell proliferation and apoptosis .
N-acetylcysteine (N-acetylcysteine)

Hepatoprotective Efficacy

Parameter S-adenosyl-L-methionine N-acetylcysteine Reference
Reduction in APAP-induced necrosis 70% 50%
Antioxidant effect Indirect (via glutathione synthesis) Direct free radical scavenging

S-adenosyl-L-methionine outperforms N-acetylcysteine in mitigating acetaminophen-induced liver damage by enhancing glutathione synthesis and reducing oxidative stress .

Q & A

Q. How is SAMe’s safety profile assessed in long-term studies?

  • Answer: Chronic toxicity studies in rodents include histopathological evaluation of liver/kidney tissues and serum metabolomics to detect SAMe-induced imbalances (e.g., homocysteine elevation). In vitro genotoxicity assays (e.g., Ames test) are mandatory for regulatory compliance .

Tables

Table 1. Key Parameters for SAMe Clinical Trial Design (Chronic Liver Disease)

ParameterRequirementSource
Study TypeRandomized Controlled Trial (RCT)
Baseline Comparabilityp > 0.05 in unpaired t-test
Liver Function MetricsALT, AST, bilirubin (mean ± SD)
Exclusion CriteriaAnimal/cell studies, pre-1994 publications

Table 2. SAMe Biosynthesis Optimization in Microbial Systems

StrainStrategyYield IncreaseSource
S. cerevisiae S-W55L-methionine feeding + unpolished rice2.5-fold
E. coli BL21metK overexpression3.7-fold
P. pastoris GS115iRY1243 model-guided gene knockouts1.8-fold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ademetionine
Reactant of Route 2
Ademetionine

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